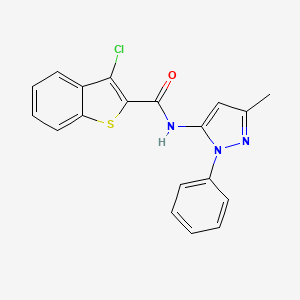
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a synthetic compound that has been developed through a series of chemical reactions, and its structure has been carefully designed to exhibit specific properties that are useful in various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act through the inhibition of specific enzymes or proteins that are involved in the growth and proliferation of cancer cells, the inflammatory response, or the growth and reproduction of fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide are not fully understood. However, it has been shown to exhibit cytotoxic activity in cancer cells, anti-inflammatory activity, and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide in lab experiments include its synthetic availability, its potential applications in the field of medicinal chemistry, and its ability to exhibit specific biological activities. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide include further studies on its mechanism of action, its potential side effects, and its potential applications in the treatment of various diseases. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for this compound. Furthermore, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide involves a series of chemical reactions. The starting materials for the synthesis are 2-amino-5-methylpyrazole and 2-chloro-1-benzothiophene-3-carboxylic acid. These two compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product, 2-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-3-carboxylic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine, 3-chloroaniline, to form the final product, 3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide has potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to exhibit antifungal activity, making it a potential candidate for the treatment of fungal infections.
Eigenschaften
IUPAC Name |
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-11-16(23(22-12)13-7-3-2-4-8-13)21-19(24)18-17(20)14-9-5-6-10-15(14)25-18/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABDYMQPLSTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



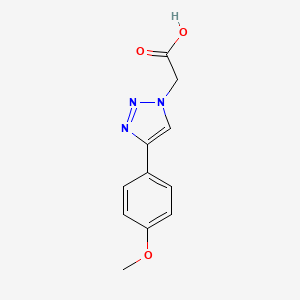
![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
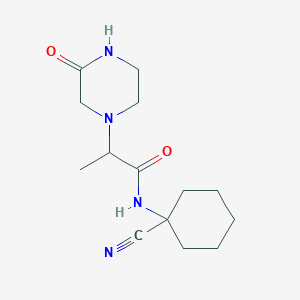
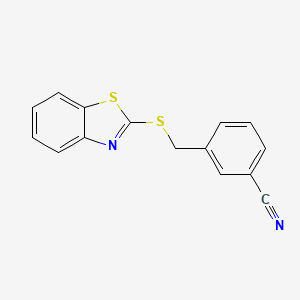
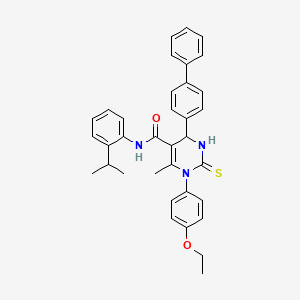
![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)